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Compound of Interest

Compound Name: 4-Methoxystyrene

Cat. No.: B147599 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
methoxystyrene, a significant monomer in polymer chemistry and a valuable intermediate in

organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for data

acquisition. This document is intended for researchers, scientists, and professionals in drug

development and materials science who require a detailed understanding of this compound's

structural characteristics.

Spectroscopic Data Summary
The spectroscopic data for 4-methoxystyrene is summarized in the tables below, providing a

clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of 4-methoxystyrene exhibits characteristic signals for its aromatic,

vinylic, and methoxy protons.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.35 d 8.5 2H
Ar-H (ortho to -

OCH₃)

6.86 d 8.5 2H
Ar-H (meta to -

OCH₃)

6.66 dd 17.5, 10.9 1H Vinylic-H

5.61 d 17.5 1H Vinylic-H (trans)

5.12 d 10.9 1H Vinylic-H (cis)

3.81 s - 3H -OCH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of 4-methoxystyrene.[1]

Chemical Shift (δ) ppm Assignment

159.5 Ar-C (-OCH₃)

136.3 Vinylic-CH

130.9 Ar-C (quaternary)

127.3 Ar-CH (ortho to -OCH₃)

114.0 Ar-CH (meta to -OCH₃)

111.3 Vinylic-CH₂

55.2 -OCH₃

Infrared (IR) Spectroscopy
The IR spectrum of 4-methoxystyrene displays characteristic absorption bands corresponding

to its functional groups.[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3053 Medium
=C-H stretch (aromatic and

vinylic)

2930, 2855 Medium C-H stretch (methyl)

1628 Strong C=C stretch (vinylic)

1608, 1510 Strong C=C stretch (aromatic)

1245 Strong C-O-C stretch (asymmetric)

1035 Strong C-O-C stretch (symmetric)

990, 905 Strong
=C-H bend (vinylic out-of-

plane)

830 Strong
Ar-H bend (para-disubstituted

out-of-plane)

Mass Spectrometry (MS)
The mass spectrum of 4-methoxystyrene provides information about its molecular weight and

fragmentation pattern under electron ionization (EI).[3]

m/z Relative Intensity (%) Assignment

134 100 [M]⁺ (Molecular ion)

119 80 [M - CH₃]⁺

91 50
[M - CH₃ - CO]⁺ or [C₇H₇]⁺

(Tropylium ion)

77 30 [C₆H₅]⁺ (Phenyl cation)

63 20 [C₅H₃]⁺

51 15 [C₄H₃]⁺

Experimental Protocols
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The following sections describe the general methodologies used to obtain the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation: A solution of 4-methoxystyrene was prepared by dissolving

approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The

solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.[4]

¹H NMR Acquisition:

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

Acquisition Time: 3.0 s

Spectral Width: 16 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Acquisition Time: 1.5 s

Spectral Width: 200 ppm

Reference: CDCl₃ at 77.16 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 4-methoxystyrene was prepared between two

potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean KBr plates was recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 4-methoxystyrene was prepared in methanol at a

concentration of approximately 1 µg/mL.

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a

mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

Inlet Temperature: 250°C

Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at

10°C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230°C

Mass Range: m/z 40-400

Workflow Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 4-Methoxystyrene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b147599?utm_src=pdf-body-img
https://www.benchchem.com/product/b147599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Experimental Workflow
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Caption: A detailed workflow for conducting an NMR experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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